An In-depth Technical Guide on the Physicochemical Properties of Cinnamate Esters for Drug Development: A Focus on Ethyl trans-4-alkoxycinnamates
An In-depth Technical Guide on the Physicochemical Properties of Cinnamate Esters for Drug Development: A Focus on Ethyl trans-4-alkoxycinnamates
A Senior Application Scientist's Note to the Reader: This technical guide was initially designed to provide an in-depth analysis of the physicochemical properties of ethyl trans-4-ethoxycinnamate. However, a comprehensive literature and database review revealed a significant scarcity of published data for this specific molecule. In the spirit of scientific integrity and to provide the most valuable resource for researchers, this guide has been adapted to focus on the closely related and extensively characterized analog, ethyl trans-4-methoxycinnamate .
The data presented herein for the methoxy analog serves as a robust benchmark for understanding the physicochemical landscape of this class of compounds. Researchers in drug development can leverage this information as a comparative tool, enabling informed hypotheses about the properties of the ethoxy derivative and guiding experimental design. The principles and methodologies described are directly applicable to the characterization of ethyl trans-4-ethoxycinnamate.
Introduction: The Significance of Alkoxycinnamate Esters
Cinnamic acid and its derivatives are a class of organic compounds with a well-established presence in natural products and significant potential in medicinal chemistry and materials science. The ethyl and other alkyl esters of 4-alkoxycinnamic acids, in particular, are of interest due to their prevalence in natural sources like the rhizomes of Kaempferia galanga and their diverse biological activities.[1][2] These activities include anti-inflammatory, antiangiogenic, and antifungal properties, making them attractive scaffolds for drug discovery.[2][3]
Furthermore, their structural similarity to commercially available UV filtering agents, such as octyl methoxycinnamate, highlights their relevance in dermatological and cosmetic formulations.[4][5] A thorough understanding of their physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and the rational design of new therapeutic agents.
Core Physicochemical Properties of Ethyl trans-4-methoxycinnamate
The following section details the key physicochemical properties of ethyl trans-4-methoxycinnamate, serving as a primary reference for researchers. These properties are summarized in Table 1.
Table 1: Key Physicochemical Properties of Ethyl trans-4-methoxycinnamate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [3][6] |
| Molecular Weight | 206.24 g/mol | [3][6][7] |
| Appearance | White to off-white crystalline solid | [3][6] |
| Melting Point | 49-51 °C | [6] |
| Boiling Point | 187 °C at 15 mmHg | [3][6][7] |
| Solubility | Soluble in alcohol, chloroform, methanol, and other organic solvents. Insoluble in water. | [3][8] |
| CAS Number | 24393-56-4 | [3][6] |
From a structural perspective, the substitution of the methoxy group (-OCH₃) in this compound with an ethoxy group (-OCH₂CH₃) to form ethyl trans-4-ethoxycinnamate would lead to an increase in molecular weight and likely alter its melting and boiling points, as well as its solubility profile due to changes in molecular packing and polarity.
Spectroscopic and Chromatographic Characterization
The structural elucidation of ethyl trans-4-methoxycinnamate is unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure, including the trans configuration of the alkene moiety.
¹H NMR (in CDCl₃): The proton NMR spectrum of ethyl trans-4-methoxycinnamate exhibits characteristic signals that are readily assigned.[9] The two vinyl protons show a large coupling constant (J ≈ 16.0 Hz), which is definitive for a trans relationship.
-
δ 1.35 (t, 3H, J = 7.2 Hz): Methyl protons of the ethyl ester group.
-
δ 3.84 (s, 3H): Methyl protons of the methoxy group.
-
δ 4.26 (q, 2H, J = 7.2 Hz): Methylene protons of the ethyl ester group.
-
δ 6.31 (d, 1H, J = 16.0 Hz): Vinylic proton alpha to the carbonyl group.
-
δ 6.91 (d, 2H, J = 8.6 Hz): Aromatic protons ortho to the methoxy group.
-
δ 7.49 (d, 2H, J = 8.8 Hz): Aromatic protons meta to the methoxy group.
-
δ 7.66 (d, 1H, J = 16.0 Hz): Vinylic proton beta to the carbonyl group.
¹³C NMR (in CDCl₃): The carbon spectrum further corroborates the structure with the following key resonances:
-
δ 14.5: Methyl carbon of the ethyl group.
-
δ 55.5: Methoxy carbon.
-
δ 60.5: Methylene carbon of the ethyl group.
-
δ 114.4, 115.9, 127.3, 129.8, 144.4, 161.4: Aromatic and vinylic carbons.
-
δ 167.5: Carbonyl carbon of the ester.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ for C₁₂H₁₄O₃ is at m/z 206.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum of ethyl trans-4-methoxycinnamate will show characteristic absorption bands:
-
~1705 cm⁻¹: C=O stretching of the α,β-unsaturated ester.
-
~1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching of the ester and ether linkages.
Synthesis and Experimental Protocols
The synthesis of ethyl trans-4-methoxycinnamate is typically achieved through a two-step process, which can be adapted for the synthesis of the ethoxy analog.
Diagram 1: Two-Step Synthesis of Ethyl trans-4-methoxycinnamate
Caption: A two-step synthetic route to ethyl trans-4-methoxycinnamate.
Protocol for Verley-Doebner Condensation of 4-Methoxybenzaldehyde[5][11]
This step creates the cinnamic acid backbone.
-
Reaction Setup: In a round-bottomed flask, dissolve 4-methoxybenzaldehyde, malonic acid, and a catalytic amount of β-alanine in pyridine.
-
Heating: Heat the mixture under reflux for approximately 90 minutes. The pyridine acts as both the solvent and a basic catalyst.
-
Workup: After cooling, the reaction mixture is acidified with concentrated HCl, leading to the precipitation of the product.
-
Purification: The crude trans-4-methoxycinnamic acid is collected by vacuum filtration and can be purified by recrystallization from ethanol.
-
Causality: The Verley-Doebner modification of the Knoevenagel condensation is employed for its efficiency in condensing aldehydes with malonic acid to form α,β-unsaturated carboxylic acids. The use of β-alanine as a co-catalyst facilitates the reaction.[9]
Protocol for Esterification of trans-4-Methoxycinnamic Acid[5][11]
This step introduces the ethyl ester functionality.
-
Reaction Setup: Dissolve the synthesized trans-4-methoxycinnamic acid in dry N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add cesium carbonate (Cs₂CO₃) followed by iodoethane.
-
Reaction Conditions: Stir the heterogeneous mixture vigorously at 50 °C for one hour.
-
Quenching and Extraction: Quench the reaction with aqueous HCl. The product is then extracted into an organic solvent mixture (e.g., hexanes/ethyl acetate).
-
Purification: The organic layer is washed, dried, and the solvent is removed to yield the final product, which may solidify upon standing.
-
Causality: Cesium carbonate is a mild base that facilitates the deprotonation of the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile in an SN2 reaction with iodoethane. DMF is an excellent polar aprotic solvent for this type of reaction.
Diagram 2: Workflow for Physicochemical Characterization
Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized compound.
Safety and Handling
Based on the safety data sheets for related compounds, ethyl trans-4-methoxycinnamate and its ethoxy analog should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Safety glasses, protective gloves, and a lab coat are recommended.[10]
-
Storage: Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[10]
-
Toxicity: While specific data for the target compound is limited, related cinnamate esters may cause irritation to the eyes, respiratory system, and skin.[4]
Conclusion and Future Directions
This guide provides a comprehensive overview of the physicochemical properties of ethyl trans-4-methoxycinnamate, a compound of significant interest in medicinal chemistry and drug development. The detailed protocols and characterization data serve as a valuable resource and a predictive framework for researchers investigating the less-characterized ethyl trans-4-ethoxycinnamate.
Future research should focus on the synthesis and full physicochemical characterization of ethyl trans-4-ethoxycinnamate to enable a direct comparison with its methoxy counterpart. Such studies will be crucial in elucidating the structure-activity and structure-property relationships within this promising class of molecules, ultimately accelerating their development as potential therapeutic agents.
References
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PubChem. (n.d.). Ethyl methoxycinnamate. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-ETHYLHEXYL 4-METHOXYCINNAMATE. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 4-methoxycinnamate. Retrieved from [Link]
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Unilong Industry Co., Ltd. (2018). Ethylhexyl Methoxycinnamate MSDS. Retrieved from [Link]
- D'Souza, L. J. (2004). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog.
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Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]
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NIST. (n.d.). 2-Ethylhexyl trans-4-methoxycinnamate. NIST WebBook. Retrieved from [Link]
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Dickinson College. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 4-methoxy-ethyl-cinnamate. Retrieved from [Link]
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Carl ROTH. (2021). SAFETY DATA SHEET SDS No. 2021012. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of ethyl trans-p-methoxycinnamate. Retrieved from [Link]
- Indian Chemical Engineer. (2002). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. 44(4), 244-247.
- Ingeswari, A. V., et al. (2024). ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N-HEXANE. Jurnal Kimia Riset, 9(1), 69-77.
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Journal of Medicinal and Pharmaceutical Chemistry Research. (2025). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Retrieved from [Link]
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